Negative Sensory Contribution in Cooked Rice Storage vs. Other Volatile Compounds
In a 2020 study on the flavor of cooked rice during storage, (E)-5-methyl-4-hepten-3-one was among nine compounds identified with a significantly negative contribution to sensory evaluations (p < 0.05) [1]. This contrasts with eight other compounds, such as 2-acetyl-1-pyrroline, which had significantly positive contributions. The identification was performed using gas chromatography-mass spectrometry (GC-MS) and principal component analysis (PCA), with sensory evaluation validated by partial least squares regression (PLSR).
| Evidence Dimension | Sensory Contribution in Cooked Rice Flavor |
|---|---|
| Target Compound Data | Significantly negative contribution to sensory score (p < 0.05) |
| Comparator Or Baseline | Eight compounds (e.g., 2-acetyl-1-pyrroline, 2-butyl-furan) showed significantly positive contributions |
| Quantified Difference | Statistically significant negative vs. positive contribution |
| Conditions | GC-MS, PCA, and PLSR analysis of volatile compounds in cooked rice stored under various cooling rates (0.19, 1.27, 1.74, 2.88°C/min). |
Why This Matters
This evidence is critical for flavor scientists and food manufacturers to understand the compound's role in off-flavor development during product storage, guiding formulation and quality control decisions.
- [1] Ma, R., Tian, Y., Chen, L., & Jin, Z. (2020). Impact of cooling rates on the flavor of cooked rice during storage. Food Bioscience, 35, 100563. View Source
